Azido

SPAAC Bioconjugation Kinetics

The azido group (─N₃) is the cornerstone of bioorthogonal chemistry, enabling CuAAC, SPAAC, and Staudinger ligation for chemoselective bioconjugation under mild, aqueous conditions. When selecting an azido building block, quantitative evidence matters: SPAAC kinetics vary over 100-fold depending on azide structure and buffer system—HEPES accelerates rates >2-fold vs. PBS. For photoaffinity labeling in solvent-exposed regions, aryl azides outperform diazirines by resisting water quenching. For metabolic labeling, azidohomoalanine (AHA) delivers superior sensitivity over homopropargylglycine. Choose the right azido reagent to maximize conjugation efficiency, minimize waste, and ensure reproducible results in antibody labeling, PROTAC synthesis, and live-cell proteomics.

Molecular Formula N3
Molecular Weight 42.021 g/mol
Cat. No. B1232118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido
Molecular FormulaN3
Molecular Weight42.021 g/mol
Structural Identifiers
SMILES[N-]=[N+]=[N]
InChIInChI=1S/N3/c1-3-2
InChIKeyDUAJIKVIRGATIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido Group and Azido Compounds: Procurement and Selection Guide for Bioorthogonal and Click Chemistry Applications


The azido group (─N₃) is a versatile functional moiety central to bioorthogonal chemistry, enabling highly chemoselective covalent conjugation under mild, aqueous conditions [1]. It is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation reactions [2]. Beyond its role as a reactive handle, the azido group is also a crucial structural element in certain antiviral nucleoside analogs [3]. When integrated into building blocks like unnatural amino acids, small-molecule azides, and heterobifunctional linkers, the azido functionality provides a unique and quantifiable advantage for applications ranging from bioconjugation and metabolic labeling to photoaffinity labeling and nucleic acid synthesis [4].

Azido Group Selection: Why In-Class Functional Group Swapping Leads to Irreproducible Results


While the azido group is a cornerstone of bioorthogonal chemistry, substituting one azide-containing reagent for another without quantitative justification is a common source of experimental failure. Reaction kinetics for SPAAC are profoundly influenced by the specific azide structure and the reaction environment, with second-order rate constants varying by over two orders of magnitude depending on the choice of azido building block, buffer system, and strained alkyne counterpart [1][2]. In photoaffinity labeling, the choice between an aryl azide and a diazirine dictates whether crosslinking occurs in a hydrophobic pocket or is quenched by water [3]. Even among structurally similar unnatural amino acids, significant differences in cellular incorporation efficiency exist . Finally, the specific azido-substituted antiviral drug exhibits a distinct toxicity and pharmacokinetic profile compared to its in-class analogs, directly impacting long-term therapeutic strategies [4]. These quantitative differences necessitate an evidence-based approach to compound selection.

Azido Compounds: A Quantitative Evidence Guide for Differentiated Scientific Selection


SPAAC Reaction Rates with 3-Azido-L-alanine are Modulated by Buffer Selection and Azide Electronics

The selection of a specific azide directly impacts SPAAC reaction rates. For 3-Azido-L-alanine, reaction kinetics with sulfo-DBCO-amine are highly buffer-dependent, with a 2.3- to 2.6-fold difference in second-order rate constant between HEPES and PBS at pH 7 [1]. Furthermore, the choice of azide electronics matters; a carbohydrate azide (1-azido-1-deoxy-β-D-glucopyranoside) reacts faster than 3-Azido-L-alanine due to its more electron-rich character [1].

SPAAC Bioconjugation Kinetics

Aryl Azide Photoaffinity Probes Demonstrate Superior Water Compatibility vs. Diazirines

In a direct head-to-head comparison of photoactivatable probes using a pentapeptide (TP5) model, the 4-azidobenzoyl group (an aryl azide) showed comparable crosslinking efficiency to the aryl diazirine ((Tmd)Phe), but with a critical difference in water reactivity [1]. The diazirine-derived carbene intermediate had a high tendency to react with water molecules, whereas the aryl azide-derived nitrene intermediate was less prone to this quenching reaction [1].

Photoaffinity Labeling Crosslinking Aryl Azide

Azidohomoalanine (AHA) Exhibits Higher Incorporation Efficiency than Homopropargylglycine (HPG) in Mammalian Cells

For metabolic labeling of newly synthesized proteins, the choice of methionine surrogate matters. A direct comparison of azidohomoalanine (AHA) and homopropargylglycine (HPG) in HEK293T cells revealed that AHA is incorporated more efficiently into the nascent translatome than HPG . This allows for more sensitive detection of protein synthesis events using AHA.

Unnatural Amino Acid Metabolic Labeling AHA

3′-Azido-3′-deoxythymidine (AZT) Achieves 2-3x Higher Intracellular Active Metabolite Levels vs. 3′-Fluoro-3′-deoxythymidine (FLT)

Despite similar in vitro antiviral potency, 3′-azido-3′-deoxythymidine (AZT) and 3′-fluoro-3′-deoxythymidine (FLT) exhibit different intracellular pharmacology. In MT4 cells exposed to 1.8 µM of each compound for 12 hours, the intracellular concentration of the active triphosphate metabolite of FLT (FLTTP) was two- to threefold higher than that of AZT (AZTTP) [1]. However, AZT's cellular transport mechanism (simple diffusion) differs from FLT's carrier-mediated uptake [1].

NRTI Antiviral Pharmacokinetics

Azide/SPAAC Conjugation Enables Controlled and Site-Specific VHH Labeling Unlike Random Maleimide-Thiol Coupling

A direct head-to-head comparison of conjugation methods for VHHs (nanobodies) demonstrated a fundamental difference in product quality. The widely used maleimide-thiol coupling method results in a heterogeneous, randomly labeled mixture [1]. In contrast, a two-step approach using Sortase A to first install an azide at the VHH C-terminus, followed by SPAAC conjugation, yields a homogeneous, site-specifically labeled conjugate [1]. Optimal SPAAC conditions were identified as a 3:1 molar ratio of DBCO-PEG to VHH-azide at 50°C [1].

Bioconjugation VHH Site-Specificity

Azido Group Applications: High-Value Scenarios for Research and Procurement


Optimized SPAAC Bioconjugation for Low-Abundance Protein Labeling

When designing SPAAC experiments with precious or low-abundance biomolecules (e.g., antibodies, nanobodies), reaction efficiency is paramount. Selecting a small-molecule azide like 3-Azido-L-alanine and pairing it with a strained alkyne (e.g., DBCO or BCN) requires careful buffer optimization. Evidence shows that using HEPES buffer can accelerate reaction rates by >2-fold compared to PBS, minimizing reagent waste and improving labeling yields [1].

Photoaffinity Labeling in Aqueous Cellular Environments

For identifying protein interaction partners or mapping small-molecule binding sites in live cells or aqueous lysates, the choice of photoactivatable group is critical. Based on direct comparative evidence, aryl azide-based probes are a superior choice to aryl diazirines when the labeling target is in a solvent-exposed region, as the nitrene intermediate is less prone to quenching by water, leading to more efficient and reproducible crosslinking [1].

Site-Specific Conjugation of Nanobodies for Diagnostic Assay Development

Developing robust diagnostic assays requires highly reproducible and well-characterized reagents. For conjugating detection moieties (e.g., fluorophores, enzymes) to VHHs, the azide/SPAAC approach provides a quantifiable advantage over random maleimide-thiol chemistry. By enabling site-specific, C-terminal labeling, this method ensures that the antigen-binding paratope remains unobstructed, maximizing assay sensitivity and reproducibility [1].

Metabolic Labeling for Sensitive Detection of Nascent Protein Synthesis

To quantify changes in protein translation under different experimental conditions (e.g., stress, drug treatment), incorporating a non-canonical amino acid into the nascent proteome is a standard approach. Based on comparative efficiency data in mammalian cells, azidohomoalanine (AHA) should be selected over homopropargylglycine (HPG) when maximizing detection sensitivity and signal-to-noise ratio is the primary experimental objective [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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